molecular formula C13H11NO3 B3271986 2-(Phenoxymethyl)nicotinic acid CAS No. 55942-61-5

2-(Phenoxymethyl)nicotinic acid

Cat. No.: B3271986
CAS No.: 55942-61-5
M. Wt: 229.23 g/mol
InChI Key: VAHBGFQSEQKMPH-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where a phenoxymethyl group is attached to the 2-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)nicotinic acid typically involves the reaction of nicotinic acid with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the carboxylate group of nicotinic acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimization for large-scale reactions. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the phenoxymethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid derivatives, while reduction can produce phenoxymethyl alcohol derivatives .

Scientific Research Applications

2-(Phenoxymethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and receptor interactions. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, which is a well-known vitamin (Vitamin B3) with various biological activities.

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different pharmacological properties.

    2-Chloronicotinic Acid: Another derivative of nicotinic acid with distinct chemical and biological properties.

Uniqueness: 2-(Phenoxymethyl)nicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its phenoxymethyl group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(phenoxymethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)9-17-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHBGFQSEQKMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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